molecular formula C20H16FN3O2S B3398173 N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021231-42-4

N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3398173
CAS No.: 1021231-42-4
M. Wt: 381.4 g/mol
InChI Key: DIHHPTDZRXNZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a fluorine atom at position 9 and an N-(3,5-dimethylphenyl)acetamide group at position 3 (Figure 1). This structural motif aligns with derivatives reported for anti-inflammatory and anticancer activities, particularly through inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) . The 3,5-dimethylphenyl and fluoro substituents are hypothesized to enhance metabolic stability and target binding compared to simpler analogs.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-11-6-12(2)8-13(7-11)23-16(25)9-24-10-22-18-17-14(21)4-3-5-15(17)27-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHHPTDZRXNZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure features a benzothieno-pyrimidine core, which is known for various pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula: C22H20FN3O4S
  • Molecular Weight: 441.5 g/mol
  • IUPAC Name: N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
  • Purity: Typically around 95% .

Antitumor Activity

Recent studies have indicated that compounds related to the benzothieno-pyrimidine structure exhibit significant antitumor properties. For instance, the compound has been tested against various cancer cell lines using both 2D and 3D cell culture models. The results indicate potent cytotoxic effects:

Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
NCI-H358Not specifiedNot specified

These findings suggest that the compound's activity is significantly higher in two-dimensional assays compared to three-dimensional formats, indicating a potential difference in efficacy based on the model used .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several bacterial strains. Preliminary results showed that it could inhibit the growth of certain pathogens, although specific data on minimum inhibitory concentrations (MICs) were not detailed in the available literature.

The mechanism by which N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its biological effects is still under investigation. However, compounds with similar structures have been shown to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways.

Case Studies and Research Findings

  • Case Study: Antitumor Efficacy
    A study conducted on a series of benzothieno-pyrimidine derivatives demonstrated that modifications to the phenyl ring significantly influenced their cytotoxicity against lung cancer cells. The presence of electron-donating groups like methyl increased activity compared to unsubstituted analogs .
  • Research on Antimicrobial Properties
    In a separate investigation, derivatives of benzothieno-pyrimidines were screened for their ability to inhibit bacterial growth. The results indicated that certain modifications led to enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future synthesis .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues with Benzothieno[3,2-d]pyrimidin-4-one Cores

highlights benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) with anti-inflammatory activity. These compounds share the core structure but differ in substituents at position 2 (e.g., sulfonamide thio-derivatives) and position 3 (methanesulfonamide groups). Key comparisons include:

  • Substituent Effects: The target compound’s 9-fluoro substituent may enhance electronic effects and steric hindrance compared to non-halogenated analogs. Fluorine’s electron-withdrawing nature could improve binding to COX-2, similar to 2,4-difluorophenyl derivatives (compound 9) .
  • Biological Activity: Derivatives in suppress PGE2 and IL-8 production in human keratinocytes and macrophages.
Table 1: Comparison of Benzothieno[3,2-d]pyrimidin-4-one Derivatives
Compound Substituents (Position 2/3) Key Biological Activities
Target Compound 9-Fluoro, N-(3,5-dimethylphenyl) Hypothesized COX-2/iNOS inhibition
Compound 9 2-(2,4-difluorophenyl)thio COX-2, iNOS, ICAM-1 inhibition
Compound 10 2-(thio)benzoic acid PGE2/IL-8 suppression

Quinazolinone and Quinoline Derivatives

and describe N-(3,5-dimethylphenyl)acetamide derivatives with quinazolin-4-one (compound 21b) and quinolin-4-one (compound 9b) cores. Key differences include:

  • Substituent Effects : The 6-methoxy group in 21b and 9b increases electron density, which may reduce metabolic stability compared to the target compound’s 9-fluoro group.
Table 2: Comparison with Quinazolinone/Quinoline Analogues
Compound Core Structure Substituents Yield (%) Key Features
21b Quinazolin-4-one 6-Methoxy 93 High synthetic efficiency
9b Quinolin-4-one 6-Methoxy 51 Moderate yield; UPLC-MS confirmed
Target Benzothieno[3,2-d]pyrimidin-4-one 9-Fluoro N/A Hypothesized improved metabolic stability

Phenoxyaromatic Acid Analogues

and discuss phenoxyaromatic acid derivatives (e.g., 19h–k) with N-(3,5-dibromophenyl)acetamide groups. These compounds act as radiotherapy sensitizers, diverging functionally from the target compound’s anti-inflammatory focus. Structural comparisons include:

  • Biological Targets: Phenoxyaromatic acids target radiotherapy pathways, while benzothienopyrimidines focus on inflammatory mediators, highlighting scaffold-dependent applications.

Meta-Substituted Trichloro-Acetamides

analyzes N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, emphasizing crystal structure variations. The 3,5-dimethylphenyl group in the target compound likely induces steric effects similar to 3,5-(CH3)2C6H3NH-CO-CCl3, which forms two molecules per asymmetric unit.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.